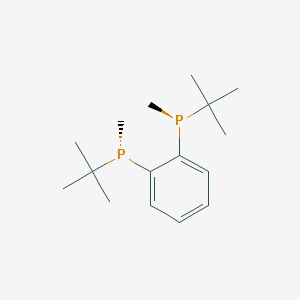

(S,S)-BenzP

Description

Significance of Enantioselective Synthesis in Chemical Science

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that preferentially forms one enantiomer over its mirror image. wikipedia.org Enantiomers, being non-superimposable mirror images, can exhibit profoundly different biological activities. chiralpedia.com This distinction is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may provide a therapeutic effect while the other could be inactive or even harmful. chiralpedia.com The infamous case of thalidomide (B1683933) in the 1950s and 60s, where one enantiomer was a sedative and the other caused severe birth defects, tragically underscored the critical need for enantiomerically pure compounds. chiralpedia.com Beyond pharmaceuticals, enantioselective synthesis is crucial in the development of agrochemicals, fragrances, and advanced materials with unique properties. chiralpedia.comnumberanalytics.com The ability to create molecules with specific three-dimensional arrangements has broad implications across the scientific landscape, making it a central focus of contemporary chemical research. studysmarter.co.ukacs.org

Role of Chiral Ligands in Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a highly effective method for a wide array of chemical transformations. In the context of asymmetric synthesis, the catalyst's chirality is typically introduced by a chiral ligand that coordinates to the metal center. wikipedia.orgtcichemicals.com These ligands create a chiral environment around the metal, influencing the stereochemical outcome of the reaction and enabling the production of a specific enantiomer. tcichemicals.comacs.org The success of an asymmetric transformation is heavily dependent on the structure and electronic properties of the chiral ligand. researchgate.net An effective chiral ligand not only induces high enantioselectivity but can also enhance the catalytic activity. researchgate.net The design and synthesis of novel chiral ligands, therefore, remain a vibrant and crucial area of research in organic chemistry. researchgate.netchinesechemsoc.org

Overview of P-Stereogenic Diphosphine Ligands

Among the vast library of chiral ligands, phosphine (B1218219) ligands, particularly diphosphines, have proven to be exceptionally versatile and effective in asymmetric catalysis. ub.edu Their success stems from the strong σ-donating properties of the phosphorus atom and the tunability of their steric and electronic characteristics. ub.edu Chiral phosphine ligands can be broadly categorized based on the source of their chirality: those with a chiral backbone and those with a stereogenic phosphorus atom, known as P-stereogenic or P-chiral ligands. tcichemicals.comacs.org

P-stereogenic phosphines possess a phosphorus atom as a stereocenter. Unlike amines, phosphines have a high barrier to inversion, making them configurationally stable. cuvillier.de The development of P-stereogenic ligands has been a significant, albeit challenging, area of research. acs.org Early examples, such as DIPAMP, developed by Knowles and his team, demonstrated the potential of this ligand class in achieving high enantioselectivities in industrial processes, notably the synthesis of L-DOPA. tcichemicals.comub.edu However, the synthetic difficulty associated with these early ligands limited their widespread use for many years. tcichemicals.comacs.org

Historical Context and Emergence of (S,S)-BenzP as a High-Performance Chiral Ligand*

The landscape of P-stereogenic ligands began to change significantly in the late 1990s with the development of new synthetic methodologies. acs.org A key breakthrough was the use of phosphine-boranes as stable, crystalline intermediates, which greatly facilitated the synthesis of P-chiral phosphines. tcichemicals.comresearchgate.net This innovation, pioneered by Imamoto and coworkers, led to the creation of a new generation of high-performance P-stereogenic ligands. tcichemicals.com

Among these, this compound* emerged as a notable example. researchgate.net It belongs to a family of C2-symmetric diphosphine ligands that includes QuinoxP. researchgate.netresearchgate.net These ligands were designed for increased stability and catalytic performance across a broader range of substrates compared to earlier P-chiral ligands. researchgate.net this compound has demonstrated excellent enantioselectivities in various transition-metal-catalyzed reactions, particularly in asymmetric hydrogenations. researchgate.netmdpi.com Its development represents a significant advancement in the field, offering a robust and highly effective tool for the synthesis of enantiomerically enriched compounds. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWTGUCFKJVST-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@](C)C1=CC=CC=C1[P@@](C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S,s Benzp and Analogous P Chiral Phosphine Ligands

General Strategies for P-Stereogenic Phosphine (B1218219) Synthesis

The synthesis of P-stereogenic phosphines has historically presented challenges, which has somewhat limited their widespread use compared to ligands with chiral backbones. jst.go.jp A major hurdle is the propensity of some phosphines, particularly those with electron-withdrawing groups, to undergo pyramidal inversion at the phosphorus atom, leading to racemization. jst.go.jp To overcome this, stable intermediates are often employed during the synthesis.

One of the most successful and widely adopted strategies involves the use of phosphine-boranes. jst.go.jpbeilstein-journals.orgnih.govresearchgate.nettcichemicals.com The borane (B79455) group serves as a protective shield for the trivalent phosphorus atom, preventing oxidation and other unwanted side reactions. beilstein-journals.org These phosphine-borane adducts are stable, often crystalline, and can be handled under normal atmospheric conditions. beilstein-journals.org The phosphorus-boron bond can be cleaved stereospecifically at a later stage to yield the desired free phosphine without loss of enantiomeric purity. jst.go.jp

Other notable methods for generating P-chiral centers include:

Auxiliary-based methods: Chiral auxiliaries, such as (-)-ephedrine, can be used to introduce chirality at the phosphorus center. chalmers.se

Asymmetric deprotonation: The use of a chiral base, like the s-BuLi/(-)-sparteine complex, can enantioselectively deprotonate a prochiral phosphine-borane, which is then quenched with an electrophile. chalmers.sersc.org

Metal-catalyzed asymmetric synthesis: Transition metals, including copper and nickel, can catalyze the asymmetric synthesis of P-stereogenic phosphines. thieme-connect.comacs.org This approach often involves the dynamic resolution of rapidly inverting diastereomeric metal-phosphido complexes. thieme-connect.com

Reduction of phosphine oxides: Enantioenriched P-stereogenic phosphines can be synthesized from racemic phosphine oxides through a reductive pathway involving the formation of transient halophosphonium intermediates. researchgate.netrsc.org

Enantioselective Synthesis of (S,S)-BenzP* via Phosphine-Borane Intermediates

The use of phosphine-boranes as intermediates is a cornerstone for the synthesis of rationally designed, conformationally rigid, and electron-rich P-chiral phosphine ligands like this compound*. nih.govresearchgate.nettcichemicals.com This methodology has proven to be more convenient and efficient than older methods that relied on the resolution of phosphine oxides. tcichemicals.com The stability and stereochemical integrity of phosphine-boranes allow for the construction of complex chiral ligands with high enantiopurity. jst.go.jpnih.gov

Key Precursors and Reaction Pathways for this compound* Formation

The synthesis of this compound*, or (S,S)-1,2-Bis(tert-butylmethylphosphino)benzene, is efficiently achieved starting from readily available materials. acs.org A key precursor for this synthesis is enantiopure (R)-tert-butylmethylphosphine-borane.

The general pathway involves the following key steps:

Preparation of the P-chiral synthon: The synthesis begins with the creation of an enantiopure secondary phosphine-borane, such as (R)-tert-butylmethylphosphine-borane. This can be achieved through various methods, including the enantioselective deprotonation of a prochiral dimethylphosphine-borane followed by alkylation. rsc.org

Double Nucleophilic Substitution: The enantiopure secondary phosphine-borane is deprotonated to form a lithium phosphide-borane complex. This nucleophilic species then undergoes a double substitution reaction with a suitable difunctional electrophile. For this compound*, the electrophile is o-dibromobenzene. acs.org This step creates the benzene (B151609) backbone linking the two P-chiral centers.

Deprotection: The final step is the removal of the borane protecting groups from the bis(phosphine-borane) intermediate. This is typically accomplished by reacting the intermediate with an amine, such as N-methylpyrrolidine, or by heating with tetrafluoroboric acid, to yield the free bisphosphine ligand, this compound*. beilstein-journals.orgrsc.org

This modular approach allows for the synthesis of various P-chiral bisphosphine ligands by changing the starting phosphine-borane and the linking electrophile. jst.go.jpchalmers.se

| Precursor/Reagent | Role in Synthesis |

| o-Dibromobenzene | Provides the rigid benzene backbone for the ligand. acs.org |

| (R)-tert-Butylmethylphosphine-borane | The key P-chiral building block. acs.org |

| sec-Butyllithium | A strong base used to deprotonate the phosphine-borane. nih.gov |

| Copper(II) chloride (CuCl₂) | Often used in oxidative coupling reactions to form the P-P bond in related ligands. nih.gov |

| N-Methylpyrrolidine | A reagent for the deboranation (deprotection) step. beilstein-journals.org |

Stereochemical Control in the Synthesis of P-Chiral Centers

Achieving high stereochemical control is paramount in the synthesis of P-chiral ligands. The phosphine-borane method offers excellent control over the stereochemistry at the phosphorus centers.

Several factors contribute to this control:

Stereospecificity of Reactions: The nucleophilic substitution reactions involving phosphide-borane complexes generally proceed with inversion of configuration at the phosphorus center if the leaving group is on the phosphorus atom. beilstein-journals.org However, when the phosphorus acts as the nucleophile, the substitution at the carbon center proceeds with retention of configuration at the phosphorus atom. The deboranation step is also stereospecific, preserving the configuration of the phosphorus center. jst.go.jp

Enantiodivergent Synthesis: In some advanced methods, the order of nucleophile addition to a P(V)-based reagent can control the absolute stereochemistry of the final product. ugr.eschemrxiv.org This allows for the synthesis of both enantiomers of a ligand from a single chiral reagent. ugr.eschemrxiv.org

Chiral Auxiliaries and Catalysts: As mentioned, chiral auxiliaries like (-)-ephedrine or chiral catalysts can induce high levels of enantioselectivity. chalmers.se For instance, the deprotonation of prochiral phosphine-boranes with a chiral lithium amide base like s-BuLi/(-)-sparteine leads to highly enantioenriched intermediates. chalmers.sersc.org This method relies on the kinetic resolution of the prochiral starting material.

The combination of a stable, stereochemically defined building block (the enantiopure phosphine-borane) and stereospecific reaction pathways ensures the formation of the desired (S,S) diastereomer of BenzP* with high enantiomeric excess. nih.govacs.org

Derivatization and Structural Modifications of the BenzP* Ligand Backbone

The modularity of the synthetic routes allows for the derivatization and structural modification of the BenzP* ligand and its analogs. These modifications are crucial for fine-tuning the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the resulting metal catalyst.

Modifications can be introduced at several points:

Varying the P-Substituents: Instead of the tert-butyl and methyl groups in BenzP*, other alkyl or aryl groups can be used. This is achieved by starting with different secondary phosphine-boranes. For example, ligands with different steric bulk have been prepared by replacing the tert-butyl group with other groups. jst.go.jpnih.gov

Altering the Backbone: While BenzP* features a benzene backbone, other linkers can be employed. Using 1,2-dichloroethane (B1671644) as the electrophile leads to the BisP* family of ligands with a flexible ethane (B1197151) backbone. nih.govrsc.org Methylene-bridged ligands, known as MiniPHOS, have also been synthesized. nih.gov

Functionalization of the Backbone: The aromatic backbone itself can be modified. For instance, introducing substituents on the benzene ring of BenzP* can alter the electronic properties of the ligand. This strategy has been used in other ligand families, such as ferrocene-based ligands, to create a library of catalysts with tunable properties. acs.org

These structural modifications allow for the rational design of ligands tailored for specific asymmetric transformations, demonstrating the versatility of the synthetic methodologies developed for P-chiral phosphines. nih.govnih.gov

Coordination Chemistry of S,s Benzp with Transition Metals

Formation of Chiral Metal Complexes with (S,S)-BenzP*

The synthesis of chiral metal complexes with this compound* typically involves the reaction of the free ligand with a suitable metal precursor. This compound* is an electron-rich, air-stable crystalline solid, which facilitates its handling and use in complex formation. wiley-vch.deacs.org The formation of these complexes is driven by the strong coordination of the soft phosphorus donor atoms to the transition metal center.

For instance, rhodium(I) complexes of this compound* can be conveniently prepared from commercially available rhodium precursors. acs.orgjst.go.jp These complexes are often air-stable, which is a significant advantage for their application in catalysis. wiley-vch.dejst.go.jp Similarly, cobalt(II) complexes, such as the dibromide adduct LCoBr₂ (where L = this compound*), have been synthesized and characterized, with their solid-state structures providing valuable insights into the ligand's coordination behavior. nih.gov The general approach for forming these complexes involves reacting the phosphine (B1218219) ligand with a stoichiometric amount of the metal precursor in a suitable dry solvent, such as dichloromethane (B109758) or diethyl ether, under an inert atmosphere. mdpi.com The resulting metal complexes are typically isolated as stable solid products. mdpi.com

While specific synthesis details for all metal complexes are not always exhaustively reported in single sources, the principles of coordination chemistry allow for a general understanding of their formation. The reaction of this compound* with appropriate Ni(II) and Ir(I) precursors, such as [NiCl₂(DME)] or [Ir(COD)Cl]₂, would be expected to yield the corresponding chiral complexes. The stability and reactivity of these complexes are influenced by the nature of the metal and the other ligands present in the coordination sphere.

Ligand Binding Modes and Stereochemical Influence within Metal Complexes

This compound* is a C₂-symmetric bidentate ligand that chelates to the metal center through its two phosphorus atoms, forming a seven-membered ring. rsc.org The rigid benzene (B151609) backbone and the stereogenic phosphorus atoms create a well-defined and predictable chiral environment around the metal. This stereochemical influence is paramount in asymmetric catalysis, where the ligand's structure dictates the facial selectivity of substrate coordination and subsequent bond-forming steps.

The stereochemical outcome of reactions catalyzed by this compound*-metal complexes can be rationalized using the quadrant diagram model. jst.go.jp In this model, the C₂-symmetric ligand creates four distinct spatial quadrants around the metal center. The bulky tert-butyl groups on the phosphorus atoms occupy two of these quadrants, effectively blocking them and directing the incoming substrate to the less sterically hindered quadrants. This steric control is a key factor in achieving high enantioselectivity. jst.go.jp

X-ray crystallographic studies of this compound-metal complexes have provided concrete evidence of its binding mode and the resulting stereochemistry. For example, the solid-state structure of a rhodium complex of a related BisP ligand shows a C₂-symmetric environment where the bulky tert-butyl groups are in quasi-equatorial positions and the smaller methyl groups are in quasi-axial positions. jst.go.jp In the case of the Co(II) complex, this compound*CoBr₂, the ligand's bite angle has been determined to be 87.38°, a parameter that influences the geometry and reactivity of the complex. nih.gov

The binding of a substrate to the chiral metal complex creates diastereomeric intermediates. The relative energies of these intermediates and the transition states for the subsequent reaction steps determine the enantiomeric excess of the product. tcichemicals.com Mechanistic studies on related rhodium-catalyzed asymmetric hydrogenations have shown that the enantioselectivity is determined at the step of the formation of a hexacoordinated Rh(III) intermediate involving the bisphosphine ligand, the substrate, and dihydride. tcichemicals.com

Characterization of this compound*-Metal Complexes (e.g., Rh(I), Co(II), Ni(II), Ir(I) systems)

The characterization of this compound*-metal complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

Rhodium(I) Complexes: Rhodium(I) complexes of this compound* have been extensively studied, primarily due to their exceptional performance in asymmetric hydrogenation reactions. acs.orgfigshare.com These complexes are typically characterized by ³¹P{¹H} NMR spectroscopy, which shows a downfield shift of the phosphorus signal upon coordination to the metal center, often with the observation of ¹J(Rh-P) coupling. mdpi.com The formation of air-stable rhodium complexes simplifies their characterization and handling. jst.go.jp Mechanistic studies involving these complexes have utilized low-temperature NMR experiments to observe catalyst-substrate binding and the formation of reaction intermediates. figshare.com

Cobalt(II) Complexes: The characterization of Co(II) complexes with this compound* is exemplified by the solid-state structure of this compound*CoBr₂, which was determined by X-ray crystallography. nih.gov This analysis provided precise bond lengths and angles, including the ligand bite angle. Paramagnetic Co(II) complexes often exhibit broad NMR spectra, making X-ray diffraction a particularly valuable characterization tool.

Nickel(II) Complexes: While detailed characterization data for specific Ni(II)-(S,S)-BenzP* complexes are less commonly reported in dedicated studies, their existence and efficacy are inferred from their successful application in Ni-catalyzed asymmetric hydrogenations. mdpi.com Characterization of such complexes would typically involve techniques like elemental analysis, mass spectrometry, and magnetic susceptibility measurements to confirm the stoichiometry and electronic structure. For analogous Ni(II) complexes with other phosphine ligands, square-planar or tetrahedral geometries are common, which can be distinguished by electronic spectroscopy (UV-Vis) and magnetic measurements. academicjournals.orgmdpi.comijcce.ac.ir

Iridium(I) Complexes: The synthesis and characterization of Ir(I) complexes with chiral phosphine ligands are well-established. rsc.orgnih.gov For Ir(I) complexes with this compound*, characterization would involve ¹H and ³¹P NMR spectroscopy, as well as X-ray crystallography to confirm the coordination geometry, which is often square planar or trigonal bipyramidal for Ir(I). The reactivity of these complexes, for instance towards oxidative addition, is a key aspect of their characterization.

Interactive Data Table of Characterization Data for this compound* and its Metal Complexes

| Compound/Complex | Technique | Key Findings | Reference |

| This compound | General | Air-stable, crystalline solid. | wiley-vch.deacs.org |

| Rh(I)-(S,S)-BenzP | Asymmetric Catalysis | High enantioselectivity (up to 99.9% ee) and catalytic activity in hydrogenation. | acs.org |

| NMR Spectroscopy | Used for mechanistic studies and observation of catalyst-substrate intermediates. | figshare.com | |

| Co(II)-(S,S)-BenzP | X-ray Crystallography | Solid-state structure of (S,S)-BenzPCoBr₂ determined. | nih.gov |

| Ligand bite angle of 87.38°. | nih.gov | ||

| Ni(II)-(S,S)-BenzP | Asymmetric Catalysis | Effective ligand in Ni-catalyzed asymmetric hydrogenation. | mdpi.com |

| Ir(I)-(S,S)-BenzP | General | Expected to form stable complexes based on literature with related ligands. | rsc.orgnih.gov |

Applications of S,s Benzp in Catalytic Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Homogeneous asymmetric hydrogenation is a premier method for synthesizing optically active compounds due to its operational simplicity and environmentally friendly nature. wiley-vch.de In this field, rhodium-catalyzed reactions have become a significant area of research, providing crucial technologies for producing chiral pharmaceuticals, agrochemicals, and fine chemicals. wiley-vch.de The effectiveness of these reactions heavily relies on the design of chiral phosphorus ligands, which play a pivotal role in achieving high efficiency and stereoselectivity. wiley-vch.de (S,S)-BenzP* is a prominent member of a class of P-chirogenic phosphine (B1218219) ligands that have shown remarkable performance in such reactions. wiley-vch.demdpi.com

The rhodium complex of this compound* is a highly efficient catalyst precursor for the asymmetric hydrogenation of various prochiral substrates. acs.orgresearchgate.net This catalyst system is noted for its broad substrate scope and the consistently excellent enantioselectivities achieved. nih.govjst.go.jp

The rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. Rhodium complexes featuring this compound* and related ligands have demonstrated the ability to hydrogenate both α- and β-dehydroamino acid derivatives with outstanding enantioselectivities, often exceeding 99% ee. researchgate.netnih.govjst.go.jp This makes these catalysts highly useful for producing chiral amino acid and amine-containing compounds. jst.go.jpjst.go.jp The hydrogenation of both (E)- and (Z)-β-dehydroamino acid derivatives can be accomplished, which is a significant advantage for practical synthesis. jst.go.jpjst.go.jp

Table 1: Rh-(S,S)-BenzP Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives* jst.go.jp

| Substrate (R Group) | Product Configuration | Enantiomeric Excess (ee) |

| Phenyl | R | >99% |

| 4-Methoxyphenyl | R | >99% |

| 4-Fluorophenyl | R | >99% |

| 2-Naphthyl | R | >99% |

| 2-Thienyl | R | >99% |

| Cyclohexyl | R | >99% |

| Isopropyl | R | >99% |

Conditions: [Rh(this compound)(nbd)]SbF6 catalyst, H2, various solvents.*

Enamides, including α-(N-acylamino)acrylates, are another class of substrates for which this compound*-Rh catalysts exhibit excellent performance. capes.gov.brnih.govresearchgate.net The hydrogenation of these functionalized alkenes yields chiral amides with very high enantiomeric excesses. researchgate.netacs.org The practical utility of this method has been showcased in the efficient synthesis of chiral pharmaceutical ingredients that contain a secondary amine or amino acid component. capes.gov.brresearchgate.net For instance, the hydrogenation of α-arylenamides proceeds with excellent enantioselectivity. wiley-vch.de

Table 2: Rh-(S,S)-BenzP Catalyzed Asymmetric Hydrogenation of Enamides* capes.gov.brnih.gov

| Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Methyl α-acetamidocinnamate | R | >99% |

| N-(1-Phenylvinyl)acetamide | R | 99% |

| N-[1-(4-methoxyphenyl)vinyl]acetamide | R | 99% |

| N-[1-(4-chlorophenyl)vinyl]acetamide | R | 99% |

Conditions: [Rh(this compound)(cod)]SbF6 catalyst, H2, various solvents.*

The asymmetric hydrogenation of β-secondary-amino ketones to produce chiral γ-secondary-amino alcohols is a challenging yet important transformation, as the products are valuable building blocks for biologically active molecules. thieme-connect.comsci-hub.ru Research has shown that a catalytic system using a rhodium complex of this compound* is highly effective for this reaction, particularly with the addition of zinc(II) chloride as an activator. nih.govthieme-connect.comsci-hub.ru This system achieves high yields (90–94%) and excellent enantioselectivities (90–99% ee) with high substrate-to-catalyst ratios. thieme-connect.comsci-hub.ru This protocol has been successfully applied to the synthesis of key intermediates for important drugs such as (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. nih.govjst.go.jpsci-hub.ru Mechanistic studies suggest that ZnCl₂ facilitates the conversion of a stable rhodium complex into a more reactive species, thereby enhancing catalytic activity. thieme-connect.com

Table 3: Rh-(S,S)-BenzP/ZnCl₂ Catalyzed Asymmetric Hydrogenation of β-Secondary-Amino Ketones* sci-hub.ru

| Substrate (Ar Group) | Substrate (R Group) | Yield | Enantiomeric Excess (ee) |

| Phenyl | Methyl | 92% | 99% |

| 2-Thienyl | Methyl | 91% | 99% |

| 2-Naphthyl | Methyl | 90% | 99% |

| 4-Methoxyphenyl | Methyl | 92% | 99% |

| 4-Fluorophenyl | Methyl | 93% | 99% |

| 4-(Trifluoromethyl)phenyl | Methyl | 91% | 94% |

| Phenyl | Ethyl | 94% | 98% |

Conditions: [Rh(this compound)(cod)]SbF6 (0.05-0.2 mol%), ZnCl2 (0.4 equiv), Cs2CO3 (0.5 equiv), MeOH, H2 (25 atm).*

The asymmetric hydrogenation of itaconic acid derivatives yields chiral succinates, which are valuable synthetic intermediates. Rhodium complexes with C2-symmetric bis(trialkyl)phosphine ligands, a class to which BenzP* belongs, are effective catalysts for this transformation. researchgate.net Ligands such as BisP* and MiniPHOS, which share structural similarities with BenzP, provide universally high enantioselectivities, often exceeding 99%, in the hydrogenation of itaconic acid derivatives. researchgate.netresearchgate.net This suggests that the this compound-Rh system is also highly suitable for this class of substrates, consistent with its performance with other functionalized alkenes. researchgate.net

The this compound*-Rh catalytic system demonstrates a broad substrate scope with consistently high enantioselectivity. nih.gov It is effective for the hydrogenation of α- and β-dehydroamino acids, enamides, and β-secondary-amino ketones. nih.govjst.go.jpsci-hub.ru

Key trends in enantioselectivity include:

High Enantioselectivity for Diverse Substituents: For α-dehydroamino acids and enamides, excellent enantioselectivities (>99% ee) are maintained across a range of aryl and alkyl substituents. jst.go.jp

Influence of Electronic Effects: In the hydrogenation of β-secondary-amino ketones, substrates with electron-donating or neutral aryl groups generally result in higher enantioselectivities (98-99% ee) compared to those with strongly electron-withdrawing groups (e.g., a CF₃-substituted aryl group yielded 94% ee). sci-hub.ru

Stereochemical Outcome: The (S,S)-configuration of the BenzP* ligand consistently leads to the (R)-enantiomer of the product in the hydrogenation of α-dehydroamino acid derivatives and enamides. capes.gov.brjst.go.jp

Catalyst Activation: For challenging substrates like β-secondary-amino ketones, the catalytic activity is significantly enhanced by additives like ZnCl₂, allowing for high turnover numbers without compromising the excellent enantioselectivity. thieme-connect.comsci-hub.ru

The robust performance of the this compound* ligand is attributed to its electron-rich nature and the rigid chiral backbone, which creates a well-defined and effective chiral environment around the rhodium center. wiley-vch.deacs.org

Nickel-Catalyzed Asymmetric Hydrogenation

Nickel-catalyzed asymmetric hydrogenation represents an economical and sustainable alternative to methods employing precious metals. nih.gov In this context, the this compound* ligand and its enantiomer have been identified as privileged ligands, enabling high reactivity and enantioselectivity in the hydrogenation of various unsaturated substrates. ub.edu

An efficient method for producing chiral α-substituted propionic acids involves the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids. nih.govrsc.org This transformation is significant as the resulting products are key structural motifs in numerous pharmaceuticals, including anti-inflammatory drugs. nih.gov In a key study, the combination of Ni(OAc)₂·4H₂O and (R,R)-BenzP* was found to be highly effective for this reaction, surpassing other P-chiral ligands like (R,R)-QuinoxP. ub.edu The reaction, typically conducted in 2,2,2-trifluoroethanol (B45653) (TFE) under hydrogen pressure, yields the corresponding chiral carboxylic acids with excellent conversions and enantioselectivities. ub.edursc.org For example, the hydrogenation of 2-phenylacrylic acid using the (R,R)-BenzP ligand resulted in over 99% conversion and 96% enantiomeric excess (ee). ub.edu This methodology has been successfully applied to the synthesis of valuable compounds such as (S)-Ibuprofen and (S)-Flurbiprofen. ub.edursc.org

The nickel/(S,S)-BenzP* catalytic system exhibits a broad substrate scope, effectively hydrogenating a wide range of α-aryl and α-alkyl substituted acrylic acids. ub.edu Research has demonstrated that various substituents on the aromatic ring of α-arylacrylic acids are well-tolerated, consistently providing high yields and enantioselectivities, often between 90-99.4% ee. ub.edu The catalyst system is highly efficient, capable of achieving substrate-to-catalyst (S/C) ratios as high as 10,000 for certain substrates. ub.edursc.orgnih.gov This high level of efficiency makes the process suitable for large-scale synthesis. ub.edursc.org

However, some limitations have been noted. Substrates with poor solubility or slightly lower reactivity may require higher catalyst loadings, with S/C ratios being reduced to 250 or 100 to achieve full conversion. ub.edu The application of this catalytic system has also been extended to other substrate classes, such as α-substituted vinylphosphonates, affording the corresponding chiral ethylphosphine (B1201611) products with up to 96% ee. acs.org

Table 1. Nickel-catalyzed asymmetric hydrogenation of various α-substituted acrylic acids using a Ni(OAc)₂/(R,R)-BenzP* system. Data sourced from ub.edursc.org.

Cobalt-Catalyzed Asymmetric Hydrogenation

Cobalt, another earth-abundant first-row transition metal, has also been effectively paired with the this compound* ligand for asymmetric hydrogenation reactions. dicp.ac.cn Cobalt catalysts offer a complementary approach to nickel, demonstrating high efficacy for different sets of substrates. rsc.orgpsu.edu

The asymmetric hydrogenation of enamides is a powerful tool for synthesizing chiral amines, which are prevalent in pharmaceuticals. While cobalt catalysts have shown high activity and excellent enantioselectivity (up to 99% ee) for the hydrogenation of cyclic enamides using ligands such as (S,S)-Ph-BPE, the specific application of this compound* for this substrate class is less documented in the literature. However, cobalt/(S,S)-BenzP* systems have proven highly effective for other pharmaceutically relevant enamides. psu.edu Studies have reported the successful hydrogenation of dehydroamino acids and indazole-containing enamides using both neutral Co(0) and cationic Co(I) precatalysts with the BenzP* ligand, achieving full conversion to the desired products. psu.edu

The cobalt/(S,S)-BenzP* catalyst system displays considerable substrate diversity. In a high-throughput screening for the hydrogenation of (E)-α-methyl-cinnamic acid, (R,R)-BenzP* was identified as the optimal ligand, affording the product with greater than 99% conversion and 97% ee. The system is also effective for the hydrogenation of α-primary amino ketones, where (R,R)-BenzP* was selected as the optimal ligand among several electron-rich phosphines, providing chiral vicinal amino alcohols with high yields and enantioselectivities. rsc.org

Despite its successes, the utility of the Co/BenzP* system is substrate-dependent. In the attempted hydrogenation of an indanone-derived enamide for the synthesis of rasagiline, the catalyst formed from Co(OTf)₂ and BenzP* failed to promote the reaction, whereas other phosphine ligands facilitated the conversion, albeit with varying degrees of success. This highlights a limitation and underscores the importance of ligand and substrate matching for achieving high catalytic efficiency and stereocontrol in cobalt-catalyzed hydrogenations.

Table 2. Performance of Cobalt/BenzP* catalytic systems across different substrate classes. Data sourced from psu.edu.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a well-established and powerful method for the synthesis of a vast array of chiral compounds, often providing exceptional enantioselectivity for challenging substrates. These reactions typically employ iridium complexes coordinated with various chiral ligands, such as P,N-ligands, SegPhos, SynPhos, and others, to achieve high stereocontrol.

While the this compound* ligand has demonstrated significant success in combination with nickel and cobalt, its application in iridium-catalyzed asymmetric hydrogenation is not as extensively documented in the prominent scientific literature. The field of Ir-catalysis has largely focused on other classes of phosphorus and nitrogen-containing ligands to address the stereoselective reduction of a wide variety of functional groups and heterocyclic compounds.

Specific Substrates and Enantiomeric Excesses

The rhodium complex of this compound* has demonstrated exceptional enantioselectivities (up to 99.9%) and high catalytic activity in the asymmetric hydrogenation of various functionalized alkenes. acs.org In nickel-catalyzed asymmetric hydrogenations, this compound* has been successfully employed for the synthesis of chiral α-substituted propionic acids from α-substituted acrylic acids, achieving up to 99.4% enantiomeric excess (ee). nih.gov This methodology has been applied to the gram-scale synthesis of precursors for important pharmaceuticals. nih.gov For instance, in the hydrogenation of an α-aryl acrylic acid, a high yield and 96% ee were obtained for (S)-Ibuprofen. nih.gov

While highly effective in many systems, the performance of this compound* can be substrate-dependent. For example, in the asymmetric hydrogenation of levulinic acid to produce γ-valerolactone (GVL), the use of this compound* resulted in a high yield but a modest enantiomeric excess of 66%. mdpi.com Similarly, in a cobalt-catalyzed cycloisomerization-hydroalkenylation of an enyne, this compound* provided the product in 48% yield with a low enantiomeric ratio of 66:34. nih.gov

Here is a table summarizing the performance of this compound* in specific asymmetric hydrogenations:

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref. |

| α-Aryl acrylic acid (for Ibuprofen) | Ni(OAc)₂·4H₂O/(S,S)-BenzP | (S)-Ibuprofen | 99% | 96% ee | nih.gov |

| Artemisinic acid | Ni(OAc)₂·4H₂O/(R,R)-BenzP | (R)-Dihydroartemisinic acid | 98% | 99.8:0.2 dr | nih.gov |

| Levulinic acid | Ru-based/(S,S)-BenzP | γ-Valerolactone (GVL) | High | 66% ee | mdpi.com |

| N-aryl imino esters | Ni/(S,S)-BenzP | Chiral α-aryl glycines | High | up to 98% ee | acs.org |

| Various functionalized alkenes | Rh/(S,S)-BenzP* | Corresponding hydrogenated products | — | up to 99.9% ee | acs.org |

Asymmetric Carbon-Carbon Bond-Forming Reactions

This compound* has proven to be a valuable ligand in promoting enantioselective carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. jst.go.jpresearchgate.net These reactions allow for the construction of complex molecular architectures with precise control over the stereochemistry of newly formed chiral centers.

Iron-catalyzed enantioselective cross-coupling reactions represent a significant application of this compound. In the coupling of α-chloroesters with aryl Grignard reagents, the Fe(acac)₃/(R,R)-BenzP system furnished the α-arylalkanoate product in 91% yield with an enantiomeric ratio of 85:15. kyoto-u.ac.jprsc.org Further studies have shown that this method can be extended to a three-component coupling involving alkyl halides, vinyl boronates, and aryl Grignard reagents, yielding products with good enantioselectivities. rsc.orgacs.org For instance, the multicomponent cross-coupling of a vinyl boronate, an alkyl halide, and a Grignard reagent using Fe(acac)₃ and (R,R)-BenzP* resulted in the desired 1,2-dicarbofunctionalized product in 56% yield and an 80:20 enantiomeric ratio. acs.org

The following table details examples of enantioselective C-C bond-forming reactions using this compound*:

| Reaction Type | Substrates | Catalyst System | Product | Yield | Enantiomeric Ratio (er) | Ref. |

| Iron-Catalyzed Cross-Coupling | α-Chloroester, Aryl Grignard Reagent | Fe(acac)₃/(R,R)-BenzP | α-Arylalkanoate | 91% | 85:15 | kyoto-u.ac.jp |

| Iron-Catalyzed Multicomponent Cross-Coupling | Vinyl Boronate, Alkyl Halide, Aryl Grignard Reagent | Fe(acac)₃/(R,R)-BenzP | 1,2-Dicarbofunctionalized Product | 56% | 80:20 | acs.org |

| Asymmetric Synthesis of γ-monofluoroallylboronates | Defluorofunctionalization of trifluoromethyl alkene derivatives | (R,R)-BenzP* or (S,S)-phenyl-bpe | γ-monofluoroallylboronates | — | — | researchgate.net |

Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The application of this compound* extends to the formation of carbon-heteroatom bonds, which are crucial for the synthesis of a wide range of pharmaceuticals and functional materials. jst.go.jpresearchgate.net

While detailed examples specifically highlighting this compound* in asymmetric carbon-heteroatom bond formation are less prevalent in the provided search results compared to C-C bond formation and hydrogenation, the ligand's general success in asymmetric catalysis suggests its potential in this area. jst.go.jpresearchgate.net The principles of creating chiral environments around a metal center are transferable to the formation of C-N, C-O, and other C-X bonds. Research has shown that chiral phosphine ligands are instrumental in copper-catalyzed asymmetric C-N and C-O coupling reactions, often employing desymmetrization strategies. beilstein-journals.orgrsc.org

Other Asymmetric Transformations Catalyzed by this compound* Complexes

Beyond the more common applications, this compound* has been utilized in other specialized asymmetric transformations, demonstrating its versatility.

A notable application of this compound* is in the cobalt-catalyzed regio- and enantioselective hydroboration of 1,3-dienes. nih.govacs.orgorganic-chemistry.org This reaction provides access to valuable homoallylic boronate esters, which are versatile synthetic intermediates. Specifically, the use of a cationic cobalt(I) complex with this compound* facilitates an uncommon researchgate.netnih.gov-hydroboration of 1,3-dienes with HBPin, leading to the formation of nearly enantiopure homoallylic boronates. nih.govacs.org Several chiral bis-phosphine ligands, including this compound, have been identified to give high enantioselectivities for this transformation. nih.govorganic-chemistry.org While this compound provided good enantioselectivity, other ligands like (R,R)-MeO-BIBOP were found to be superior in achieving both high regioselectivity and enantioselectivity for a broader range of substrates. nih.govacs.org In the context of hydroacylation of 1,3-dienes, a related transformation, this compound* gave a mixture of products with low selectivity. nsf.gov

The following table highlights the use of this compound* in this specific transformation:

| Reaction Type | Substrates | Catalyst System | Product | Regio- and Enantioselectivity | Ref. |

| Cobalt-Catalyzed Hydroboration of 1,3-Dienes | 1,3-Dienes, HBPin | [this compound*]Co(I) complex | Homoallylic Boronate Esters | High enantioselectivity for the researchgate.netnih.gov-hydroboration product. | nih.gov, acs.org |

Mechanistic Investigations of S,s Benzp Mediated Catalytic Cycles

Elucidation of Active Catalytic Species

The identification of the true catalytically active species is the first step in unraveling any catalytic cycle. In reactions involving (S,S)-BenzP*, the active species is often a metal complex formed in situ from a precatalyst. The nature of this species can vary significantly depending on the metal center (e.g., rhodium, ruthenium, iridium, cobalt, or iron), the reaction conditions, and the substrates involved.

For rhodium-catalyzed hydrogenations, the active species is often considered to be a solvate complex, such as [Rh(this compound*)(solvent)₂]⁺, which is formed after the hydrogenation of a diolefin precatalyst. researchgate.net In non-coordinating solvents, dimeric species may also form. researchgate.net In some instances, particularly with rhodium-cyclic (alkyl)(amino)carbene (CAAC) catalysts, the active species has been identified as rhodium(0) nanoparticles supported on silica (B1680970) gel. acs.org

In ruthenium-catalyzed hydrogenations, the active species can be a ruthenium dihydride species. nih.gov For example, in the hydrogenation of fused heteroarenes, an SKP/Ru catalyst system is proposed to form a ruthenium dihydride species, which then enters the catalytic cycle. nih.gov In other ruthenium-based systems for transfer hydrogenation, a RuH complex has been isolated and proposed as the catalytically active species. researchgate.net The hemilabile nature of the ligand and the presence of a convertible benzimidazolyl NH functionality are thought to be key to the high activity of these catalysts. researchgate.net

With cobalt catalysts, control experiments have suggested that a cationic Co(I) complex is the active species in certain cycloaddition reactions. rsc.org In the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, a key cobalt hydride intermediate is generated, potentially through a carboxyl group-mediated heterolysis of H₂ or via protonation of a dihydride complex. nih.gov

For iron-catalyzed cross-coupling reactions, a three-coordinate S = 3/2 iron(I)–bisphosphine complex has been proposed as the key organoiron catalytic species responsible for initiating catalysis. acs.org Stoichiometric studies have helped to identify the iron-(R,R)-BenzP* species that are accessible under catalytic conditions, with bisphenylated iron(II) complexes being identified as key active intermediates for initial radical formation. acs.org

Iridium-catalyzed reactions also exhibit a variety of active species. In transfer hydrogenation, cyclometalated iridium complexes based on chiral primary benzylamines are highly active. acs.org The active species are often unsaturated metal-amido complexes formed after the addition of a strong base. acs.org In other cases, the active species is believed to be a dihydridic iridium intermediate, which can be prone to deactivation via trimerization. acs.org

Interactive Table: Proposed Active Catalytic Species with this compound* and Related Ligands

| Metal | Reaction Type | Proposed Active Species | Reference(s) |

|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | [Rh(this compound*)(solvent)₂]⁺ | researchgate.net |

| Rhodium | Arene Hydrogenation | Rh(0) Nanoparticles | acs.orgresearchgate.net |

| Ruthenium | Hydrogenation | Ruthenium Dihydride | nih.gov |

| Ruthenium | Transfer Hydrogenation | RuH Complex | researchgate.net |

| Cobalt | Cycloaddition | Cationic Co(I) Complex | rsc.org |

| Cobalt | Asymmetric Hydrogenation | Cobalt Hydride Intermediate | nih.gov |

| Iron | Cross-Coupling | Iron(I)-Bisphosphine Complex | acs.org |

| Iridium | Transfer Hydrogenation | Cyclometalated Iridium-Amido Complex | acs.org |

| Iridium | Hydrogenation | Dihydridic Iridium Intermediate | acs.org |

Detailed Analysis of Reaction Pathways and Intermediates

Once the active species is identified, the next step is to map out the entire catalytic cycle, including all intermediates and transition states. This is often accomplished through a combination of experimental and computational studies.

In the ruthenium-catalyzed carbocycle-selective hydrogenation of quinoline (B57606), a proposed mechanism involves the initial formation of a SKP-bound ruthenium dihydride species. nih.gov This is followed by ligand exchange with quinoline to generate a carbocycle-η⁴-bound intermediate. nih.gov The cycle then proceeds through consecutive steps of H₂ oxidative addition and C–H reductive elimination. acs.org

For the cobalt-catalyzed hydrogenation of α,β-unsaturated carboxylic acids, a plausible catalytic cycle begins with the coordination of the cobalt precatalyst with the chiral diphosphine ligand. nih.gov Ligand exchange with the substrate then occurs, followed by the heterolysis of H₂ to generate the key cobalt hydride species. nih.gov This hydride then participates in the reduction of the C=C double bond.

In iridium-catalyzed borylation, a proposed catalytic cycle involves an iridium–boryl intermediate. rsc.org Two molecules of the substrate coordinate to the iridium center, followed by oxidative addition of the Ir(III) into an ortho C–H bond to form an Ir(V)–aryl intermediate. rsc.org Reductive elimination then delivers the borylated product and regenerates the active catalyst. rsc.org

A rhodium-catalyzed synthesis of organosulfur compounds is thought to proceed via the oxidative addition of a low-valent rhodium species to the S-S bond of a disulfide, forming an S-Rh-S intermediate. mdpi.com This intermediate can then undergo substitution or insertion reactions with various organic substrates. mdpi.com

The mechanism of iridium-catalyzed transfer hydrogenation is suggested to involve a direct hydrogen transfer from an iridium amido complex to the ketone substrate via a highly ordered transition state. acs.org The catalytic cycle starts with the dehydrogenation of the hydrogen donor (e.g., isopropanol) by the iridium amido complex to form an iridium amine species, which then transfers H₂ to the ketone. acs.org

Identification of Rate-Determining Steps and Turnover Frequencies

In the iridium-catalyzed C–H alkynylation of N-phenyl-2-aminopyridines, kinetic isotope effect (KIE) experiments have suggested that C–H activation is the rate-determining step. rsc.org For ruthenium(II) complexes in the transfer hydrogenation of ketones, high turnover frequencies up to 176,400 h⁻¹ have been achieved. researchgate.net

In the water oxidation catalyzed by iridium complexes, TOF values ranging from 101 min⁻¹ to 393 min⁻¹ have been observed, with the catalytic activity being strongly affected by the nature of the substituent on the cyclopentadienyl (B1206354) ligand. researchgate.net The highest TOFs were seen with small, electron-donating substituents. researchgate.net

For a niobium-catalyzed radical addition reaction, kinetic studies elucidated that the reaction rate followed first-order kinetics dependent on the concentrations of the catalyst, styrene, and CCl₄, with a saturation effect at high CCl₄ concentrations. researchgate.net

Interactive Table: Kinetic Data for this compound* and Related Catalytic Systems

| Metal | Reaction Type | Rate-Determining Step | Turnover Frequency (TOF) | Reference(s) |

|---|---|---|---|---|

| Iridium | C–H Alkynylation | C–H Activation | - | rsc.org |

| Ruthenium | Transfer Hydrogenation | - | up to 176,400 h⁻¹ | researchgate.net |

| Iridium | Water Oxidation | - | 101 - 393 min⁻¹ | researchgate.net |

| Niobium | Radical Addition | - | - | researchgate.net |

Stereodetermining Steps and Chiral Recognition Mechanisms

In asymmetric catalysis, the stereodetermining step is the point in the catalytic cycle where the chirality of the product is established. Understanding the mechanism of chiral recognition is key to designing ligands that can achieve high enantioselectivity.

For rhodium-catalyzed asymmetric hydrogenations, the chiral conformation of the chelated diphosphine ring is believed to be responsible for the asymmetric induction. iupac.org The rigidity and specific geometry of the this compound*-metal complex create a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

In the iridium-catalyzed E-selective addition of α,β-unsaturated amides to terminal alkynes, computational studies and control experiments have helped to clarify the reaction mechanism and the origin of stereoselectivity. rsc.org The proposed mechanism involves the formation of an iridium dihydride intermediate, followed by migratory insertion of the alkyne and subsequent alkene coordination. rsc.org The chiral ligand dictates the facial selectivity of these insertion steps.

For the cobalt-catalyzed chemodivergent cycloaddition reactions, chiral biphosphine ligands with relatively narrow bite angles, such as (R,R)-BenzP*, were found to be most effective for the synthesis of 1,4-cyclohexadienes. rsc.org The ligand structure plays a crucial role in directing the reaction towards a [4+2] cycloaddition pathway over a [2+2] pathway. rsc.org

Experimental Methodologies for Mechanistic Probing

A variety of experimental techniques are employed to gain insight into the mechanisms of this compound*-mediated catalytic cycles.

NMR Spectroscopy: High-pressure NMR (HPNMR) has been used to observe the formation and interconversion of catalytic intermediates under reaction conditions. acs.org For example, ³¹P{¹H} and ¹H NMR experiments have been used to identify dihydride thiolate and vinylthiophenolate complexes as key intermediates in the hydrogenolysis of benzo[b]thiophene. acs.org In situ NMR spectroscopy has also been used to study the speciation of ruthenium catalysts under a hydrogen atmosphere, revealing the transformation of a precatalyst into an active catalytic species. rsc.org

Deuterium Labeling: Isotope labeling studies, particularly with deuterium, are powerful tools for tracking the movement of atoms throughout a catalytic cycle. For instance, D₂ gas can be used in hydrogenation reactions to determine which hydrogens are added to the substrate and to probe for reversible C-H bond activation steps. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive structure of stable precatalysts and intermediates, offering a snapshot of the coordination environment around the metal center. researchgate.netresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to identify and characterize catalytic intermediates and products, helping to confirm proposed reaction pathways. researchgate.net

Mössbauer Spectroscopy: For iron-catalyzed reactions, freeze-trapped Mössbauer spectroscopy has been employed to identify the in situ formed iron species during the reaction. acs.org This technique provides information about the oxidation state and coordination environment of the iron center. acs.org

Computational Studies (DFT): Density Functional Theory (DFT) calculations are an invaluable tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and rationalizing the observed stereoselectivity. rsc.orgacs.orgrsc.org

Theoretical and Computational Studies of S,s Benzp Catalytic Systems

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

DFT calculations are a cornerstone for understanding the energetics of catalytic reactions involving (S,S)-BenzP*. By mapping the potential energy surface, researchers can identify key intermediates and transition states, providing a detailed reaction energy profile. These profiles are crucial for determining the feasibility of a proposed mechanism and for pinpointing the rate-determining and enantioselectivity-determining steps. researchgate.netnih.gov

For instance, in the nickel-catalyzed asymmetric hydrogenation of aliphatic ketoacids, DFT calculations using a model with (S,S)-Ph-BPE, a related phosphine (B1218219) ligand, helped to construct the Gibbs free energy profile for the configuration-determining step. dicp.ac.cn Such calculations can reveal the relative energies of different pathways, explaining why one enantiomer is formed preferentially. dicp.ac.cn Similarly, in the nickel-catalyzed hydromonofluoromethylation of 1,3-enynes, DFT calculations were employed to understand the reaction mechanism and the origin of enantioselectivity. rsc.org The computed reaction profile can elucidate the entire catalytic cycle, from reactant coordination to product release. rsc.org

A critical aspect of DFT studies is the analysis of transition states (TS). The geometry and energy of the TS for competing reaction pathways leading to different stereoisomers directly determine the enantioselectivity of the reaction. The difference in the activation energy barriers (ΔG‡) between the diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. nih.govacs.orgpkusz.edu.cn

In a study on the Rh-BenzP*-catalyzed asymmetric hydrogenation of enamides, quantum chemical computations revealed that the stereoselection occurs at the stage of the C=C double bond coordination to a Rh(III) intermediate. researchgate.net The activation energies for the formation of the major and minor enantiomers were calculated, and the difference was found to correlate well with the experimentally observed enantioselectivity. Similarly, in a computational study of a nickel-catalyzed asymmetric hydrogenation, the difference in Gibbs free energies between the transition states leading to the R and S products was calculated to be 3.9 kcal/mol, corresponding to an enantioselectivity of over 99%. researchgate.net

Table 1: Calculated Activation Energy Barriers for Diastereomeric Transition States This table is representative of typical data found in computational studies and is for illustrative purposes. Actual values are system-dependent.

| Reaction | Ligand | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Predominant Enantiomer |

|---|---|---|---|---|

| Ni-catalyzed Asymmetric Hydrogenation | (R,R)-Benz-BenzP | TS1R | 20.5 | R |

| Ni-catalyzed Asymmetric Hydrogenation | (R,R)-Benz-BenzP | TS1S | 24.4 | - |

| Ni-catalyzed Hydrofluoromethylation | L3 | TS2R | 23.7 | R |

| Ni-catalyzed Hydrofluoromethylation | L3 | TS2S | 26.7 | - |

The conformational flexibility of the ligand and its interaction with the substrate are crucial for achieving high enantioselectivity. researchgate.net DFT calculations allow for a detailed exploration of the conformational landscape of the catalyst-substrate complex. researchgate.net This analysis helps to identify the most stable conformations and how they influence the approach of the substrate to the metal center.

In the case of (R,R)-Benz-BenzP, a derivative of BenzP, its computed conformational flexibility was found to be key in stabilizing the crucial transition states through non-bonding interactions with the substrate. mdpi.com The ability of the ligand to adopt a specific conformation to accommodate the substrate in a way that favors one stereochemical outcome is a recurring theme in these studies. mdpi.com The rigidity of the BenzP* backbone, in contrast to more flexible ligands like BisP*, can lead to a more pronounced and predictable control over the chelate conformation during catalysis. rsc.org

Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

Molecular orbital (MO) theory provides a framework for understanding the electronic interactions that drive chemical reactions. shd-pub.org.rs Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can offer insights into their reactivity. researchgate.netirjweb.comiucr.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. shd-pub.org.rsirjweb.com

In the context of catalysis, the interaction between the HOMO of a nucleophilic partner and the LUMO of an electrophilic partner is often the key electronic interaction. DFT calculations can map the distribution of these frontier molecular orbitals and quantify their energy levels. researchgate.netresearchgate.net For example, in a catalytic cycle, the coordination of a substrate to the metal center can be understood in terms of the overlap between the substrate's orbitals and the metal's d-orbitals, which are influenced by the this compound* ligand. This analysis can help to explain how the electronic properties of the ligand influence the catalytic activity.

Table 2: Representative HOMO-LUMO Energy Gaps Calculated by DFT This table presents illustrative data. Actual values depend on the specific molecule and computational method.

| Compound/Complex | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Generic Organic Molecule | DFT/B3LYP | -0.04712 a.u. | -0.19799 a.u. | 4.105 |

| Triazine Derivative | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |

Prediction of Enantioselectivity and Stereochemical Outcome

A primary goal of theoretical studies in asymmetric catalysis is the accurate prediction of enantioselectivity. acs.org By calculating the energy barriers of the competing pathways leading to the different enantiomers, the stereochemical outcome of a reaction can be predicted. dicp.ac.cnresearchgate.netshd-pub.org.rsresearchgate.net This predictive power is invaluable for the rational design of new catalysts and for optimizing reaction conditions. acs.org

Computational studies on Rh-BenzP*-catalyzed hydrogenations have successfully rationalized the observed high enantioselectivities. researchgate.net The models show that the sense of enantioselection is determined by the relative ease of forming a chelate cycle in a less sterically hindered quadrant of the catalyst. researchgate.net In some cases, the major conformation of the catalyst-substrate complex may lead to the minor product, an "anti-lock-and-key" principle, emphasizing the need to analyze the transition states to accurately predict selectivity. acs.org

Role of Non-Covalent Interactions in Stereocontrol

While steric repulsion has traditionally been considered the primary factor in stereocontrol, the importance of attractive non-covalent interactions (NCIs) is increasingly recognized. nih.govresearchgate.netacs.orgmdpi.com These interactions, such as hydrogen bonds, CH-π interactions, and π-π stacking, can play a decisive role in stabilizing the transition state that leads to the major enantiomer. researchgate.netmdpi.comresearchgate.net

DFT calculations, often combined with NCI analysis tools, can visualize and quantify these weak interactions. researchgate.net For example, in a Rh-BenzP-catalyzed hydrogenation, a C-H···π interaction between a tert-butyl group of the catalyst and an aryl substituent of the enamide substrate was found to direct the formation of the major product. researchgate.net Similarly, a computational study on a Ni-catalyzed hydrogenation with a BenzP derivative highlighted the importance of multiple CH-π interactions in stabilizing the favored transition state. researchgate.net The conformational flexibility of the ligand can be crucial in allowing these stabilizing NCIs to form. mdpi.com

Solvation Effects and their Impact on Reaction Pathways

The solvent can have a significant impact on the kinetics and thermodynamics of a reaction. mdpi.comchemmethod.comacs.orgbeilstein-journals.org Solvation effects can alter the relative energies of intermediates and transition states, potentially changing the preferred reaction pathway. dicp.ac.cnresearchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to incorporate the influence of the solvent into DFT calculations. shd-pub.org.rs

In a study of an iron-BenzP* catalyzed cross-coupling, the solvent was found to affect the rate of transmetalation and the distribution of iron intermediates, which in turn influenced the catalytic efficiency. acs.org For nickel-catalyzed hydrogenations, 2,2,2-trifluoroethanol (B45653) (TFE) was identified as a superior solvent, and it was suggested that its acidity and weak coordination ability contribute to the excellent results. dicp.ac.cn DFT calculations that include solvation effects are therefore essential for a realistic description of the reaction in solution. dicp.ac.cnresearchgate.net The inclusion of explicit solvent molecules in the computational model can sometimes be necessary to capture specific hydrogen bonding or other direct interactions with the solvent. nih.gov

Structure Activity Relationships and Ligand Design Principles for S,s Benzp

Influence of P-Substituents on Catalytic Performance

The substituents attached directly to the phosphorus atoms in a P-chiral ligand profoundly influence the steric and electronic environment of the metal center, which in turn dictates the enantioselectivity and activity of the catalyst. In (S,S)-BenzP*, which is 1,2-bis(tert-butylmethylphosphino)benzene, the combination of a sterically demanding tert-butyl group and a smaller methyl group on each phosphorus atom creates a well-defined and rigid chiral pocket around the metal. jst.go.jptcichemicals.com

The significant steric difference between the tert-butyl and methyl groups is crucial for effective enantiofacial discrimination of the substrate. This steric bulk helps to lock the conformation of the chelate ring formed upon coordination to a metal, thereby creating a stable and predictable chiral environment. tcichemicals.com Studies on related P-chiral phosphines have shown that ligands with bulky alkyl groups, such as the tert-butyl group, often exhibit excellent enantioselectivity and high catalytic efficiency. tcichemicals.com For instance, the replacement of phenyl groups with tert-butyl groups in the parent BisP* ligand framework led to a notable increase in enantioinduction ability. researchgate.net The electronic properties are also modulated by these alkyl substituents; they are electron-donating, which increases the electron density on the metal center, often enhancing catalytic activity. jst.go.jpnih.govnih.gov

Research comparing ligands with different P-substituents highlights the superior performance of the tert-butylmethylphosphino group. In the development of ligands analogous to DIPAMP, replacing the o-anisyl group with various o-alkylphenyl groups demonstrated that larger ortho-alkyl substituents led to almost perfect enantioselectivities (>99% ee) in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), surpassing the performance of DIPAMP. jst.go.jpnih.gov This underscores the principle that fine-tuning the steric hindrance via P-substituents is a powerful strategy for optimizing catalytic performance.

| Ligand | P-Substituents | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| This compound* | t-Bu, Me | Ni-catalyzed hydrogenation of levulinic acid | 90 | 68 | mdpi.com |

| (S,S)-iPr-BPE | i-Pr | Ni-catalyzed hydrogenation of levulinic acid | Poor reactivity | - | dicp.ac.cn |

| (S,S)-Ph-BPE | Ph | Ni-catalyzed hydrogenation of levulinic acid | 96 | 95 | dicp.ac.cn |

| (S,S)-DIPAMP | o-Anisyl, Ph | Rh-catalyzed hydrogenation of MAC | - | 96 | jst.go.jp |

| Ligand 23d (o-iPr-phenyl) | o-iPr-C6H4, Ph | Rh-catalyzed hydrogenation of MAC | - | >99 | jst.go.jp |

Comparison of this compound* with Other P-Chiral Ligands

The performance of this compound* is best understood when compared with other prominent P-chiral and C₂-symmetric backbone-chiral ligands in benchmark reactions, such as the asymmetric hydrogenation of prochiral olefins.

Comparison with (S,S)-QuinoxP : QuinoxP is a closely related P-chiral ligand, differing from BenzP* by the presence of a quinoxaline (B1680401) backbone instead of a benzene (B151609) ring. Both ligands are air-stable crystalline solids and exhibit high enantioselectivity in various reactions. jst.go.jpnih.gov In the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, both BenzP* and QuinoxP* provide excellent enantioselectivities and high catalytic activities. researchgate.net Similarly, in the palladium-catalyzed asymmetric hydrogenation of silylimines, both ligands promoted the reaction with good enantioselectivities, with QuinoxP* ultimately being chosen for further optimization due to its stability and availability. dicp.ac.cn In the cobalt-catalyzed hydroacylation of 1,3-dienes, BenzP* and QuinoxP* gave similar results, producing a mixture of products with moderate enantioselectivity for the desired adduct. nih.gov

Comparison with (S,S)-DIPAMP : DIPAMP was a pioneering P-chiral ligand used in the industrial synthesis of L-DOPA. It features o-anisyl and phenyl groups on the phosphorus atoms. While groundbreaking, comparisons show that newer ligands like BenzP* often offer improvements. For instance, new P-chiral ligands with bulky alkyl substituents have been shown to afford enantioselectivities exceeding that of DIPAMP in the hydrogenation of standard substrates. jst.go.jpnih.gov A key finding from these comparisons is that the high enantioselectivity is primarily governed by the steric effects of the P-substituents, rather than coordinative interactions from the methoxy (B1213986) group in DIPAMP. jst.go.jpnih.gov

Comparison with DuPHOS and MiniPHOS : DuPHOS ligands are highly successful C₂-symmetric ligands with chirality on the five-membered phospholane (B1222863) ring backbone, not on the phosphorus atom. In a cobalt-catalyzed cycloisomerization-hydroarylation, (S,S)-Me-Duphos gave no product, whereas this compound* yielded the product with moderate reactivity and poor enantioselectivity (66:34 er). nih.gov MiniPHOS ligands feature a conformationally rigid four-membered chelate ring. jst.go.jprsc.org While MiniPHOS can outperform other ligands in specific applications like the hydrogenation of β,β-disubstituted dehydro amino acids, it shows lower enantioselectivity than BisP* (a precursor concept to BenzP) for unsubstituted enamides, possibly due to its smaller bite angle. rsc.org The development of BenzP, with its rigid 1,2-phenylene backbone, was a strategy to improve upon the performance of ethane-bridged ligands like BisP. This change dramatically increased enantioselectivity in the hydrogenation of certain substrates, from 19.7% ee with tBu–BisP to 97.6% ee with BenzP*. rsc.org

| Ligand | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| This compound | Co-catalyzed Hydroboration | 1,3-Diene | - | >99:1 er | nih.gov |

| (S,S)-QuinoxP | Co-catalyzed Hydroboration | 1,3-Diene | - | >99:1 er | nih.gov |

| (R,R)-iPr-DuPHOS | Co-catalyzed Hydroboration | 1,3-Diene | - | >99:1 er | nih.gov |

| This compound | Rh-catalyzed Hydrogenation | (Z)-methyl 3-acetamidobut-2-enoate | - | 97.6 | rsc.org |

| tBu-BisP | Rh-catalyzed Hydrogenation | (Z)-methyl 3-acetamidobut-2-enoate | - | 19.7 | rsc.org |

| This compound | Rh-catalyzed Hydrogenation | β-secondary-amino ketones | High | Excellent | jst.go.jp |

| (S,S)-QuinoxP | Ni-catalyzed Hydrogenation | N-sulfonyl imines | High | Excellent | jst.go.jp |

Rational Design Strategies for Enhanced Enantioselectivity and Catalytic Activity

The development of this compound* and related ligands is a case study in rational catalyst design. Several key strategies have been employed to enhance their performance:

Introduction of P-Chirality with Optimized Substituents : The core design principle is the use of stereogenic phosphorus atoms. The choice of substituents is critical, with the combination of a large, sterically bulky group (tert-butyl) and a small group (methyl) proving highly effective at creating a defined chiral pocket. tcichemicals.comnih.gov

Rigidification of the Ligand Backbone : The flexibility of the backbone connecting the two phosphine (B1218219) groups significantly impacts the conformational stability of the metal complex. Replacing a flexible ethane (B1197151) bridge (as in BisP) with a more rigid ortho-phenylene bridge (as in BenzP) restricts the conformational freedom of the resulting seven-membered chelate ring. rsc.org This pre-organization of the ligand reduces the entropic penalty of coordination and leads to a more well-defined catalytic environment, often resulting in higher enantioselectivity. rsc.orgtcichemicals.com This strategy has proven successful in other ligand families as well, such as the evolution from BPE to DuPHOS. rsc.org

Tuning Electronic Properties : The electron-donating nature of the alkyl groups on the phosphorus atoms in BenzP* increases the electron density at the metal center, which can enhance its catalytic activity. jst.go.jpnih.gov Further tuning of electronic properties can be achieved by modifying the aromatic backbone. For example, the introduction of an electron-withdrawing quinoxaline backbone in QuinoxP* or a methylenedioxy group in DioxyBenzP* allows for systematic variation of the ligand's electronic profile. researchgate.net

Modular Synthesis : The development of synthetic routes using phosphine-boranes as key intermediates has been crucial. jst.go.jpnih.govnih.gov This methodology allows for the convenient and stereospecific synthesis of various P-chiral phosphine ligands, enabling the rapid generation of ligand libraries to screen for optimal performance in specific reactions. chalmers.sesnnu.edu.cn

Development of Robust and Air-Stable this compound* Variants

A significant practical challenge in using phosphine ligands is their sensitivity to air, which can lead to oxidation of the phosphorus(III) center to the corresponding phosphine oxide, rendering the ligand inactive. researchgate.net Many early P-chiral ligands, such as t-Bu-BisP*, were extremely air-sensitive oils or semi-solids, which hampered their widespread use. jst.go.jpnih.gov

A primary goal in the design of modern P-chiral ligands has been to overcome this limitation. The development of this compound* and (S,S)-QuinoxP* represents a major success in this area. jst.go.jp Both ligands were designed to be crystalline solids, which generally exhibit greater stability towards air oxidation compared to oils or amorphous solids. jst.go.jpnih.gov The enantiomerically pure form of BenzP* was found to be considerably air-stable, in stark contrast to its racemic mixture, which was an air-sensitive oil. jst.go.jp This enhanced stability is a significant practical advantage, simplifying handling, storage, and application in industrial settings.

The synthetic strategy, often involving phosphine-borane intermediates, plays a role in accessing these stable variants. jst.go.jpnih.gov The borane (B79455) group protects the phosphine from oxidation during synthesis and can be removed in the final step to yield the air-stable free phosphine. chalmers.se The creation of these operationally convenient and robust ligands has been a key factor in their widespread adoption in both academic and industrial research for developing new asymmetric catalytic reactions. jst.go.jpnih.gov

Future Research Directions and Perspectives

Expanding the Scope of (S,S)-BenzP* in Novel Asymmetric Transformations

The initial success of this compound* has been notably demonstrated in rhodium-catalyzed asymmetric hydrogenation of various functionalized alkenes. acs.org The rhodium complex of this compound* has exhibited exceptional enantioselectivities (up to 99.9% ee) and high catalytic activity. acs.org Future research will likely focus on expanding the application of this ligand to a broader range of asymmetric transformations beyond hydrogenation.

The electron-rich nature and well-defined chiral environment of this compound* make it a compelling candidate for other metal-catalyzed reactions. Areas ripe for exploration include:

Asymmetric C-C Bond Forming Reactions: The development of efficient methods for creating stereogenic carbon centers is a central theme in organic synthesis. Investigating the utility of this compound* in palladium-catalyzed allylic alkylations, copper-catalyzed conjugate additions, and rhodium-catalyzed hydroformylations could unveil new synthetic pathways to complex chiral molecules. The steric bulk of the tert-butyl groups on the phosphorus atoms could play a crucial role in inducing high levels of stereocontrol in these transformations.

Asymmetric Cycloaddition Reactions: nih.gov Reactions such as the Diels-Alder and [3+2] cycloadditions are powerful tools for the construction of cyclic compounds. The use of this compound* in conjunction with Lewis acidic metals could facilitate highly enantioselective cycloadditions, providing access to chiral carbocyclic and heterocyclic frameworks.

Other Asymmetric Transformations: The potential of this compound* could also be explored in less common but synthetically valuable reactions, such as asymmetric hydroaminations, hydroborations, and carbene insertion reactions.

A summary of the reported performance of this compound* in asymmetric hydrogenation is presented in Table 1.

| Substrate | Catalyst System | Enantiomeric Excess (ee) (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(cod)2]BF4 / this compound | >99 | acs.org |

| Methyl (Z)-α-acetamido-β-phenylacrylate | [Rh(cod)2]BF4 / this compound | 99 | acs.org |

| Itaconic acid dimethyl ester | [Rh(cod)2]BF4 / this compound | 98 | acs.org |

| (Z)-2-(Acetamidomethyl)-3-phenylacrylic acid | [Rh(cod)2]BF4 / this compound | 97 | acs.org |

Integration of this compound* into Multicomponent Catalytic Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly desirable from an efficiency and atom economy perspective. The integration of this compound*-based catalysts into MCRs represents a significant avenue for future research. The challenge lies in designing systems where the catalyst can effectively control the stereochemistry of one or more steps in the reaction cascade.

Potential research directions include:

Tandem Catalysis: Designing catalytic systems where a this compound*-metal complex works in concert with another catalyst (e.g., an organocatalyst or another transition metal complex) to perform sequential transformations in one pot.

Stereoselective MCRs: Developing novel MCRs where the stereochemical outcome is dictated by a chiral this compound* catalyst. This could lead to the rapid assembly of complex, polyfunctional, and enantiomerically enriched molecules from simple starting materials.

Green Chemistry Approaches and Sustainable Applications of this compound* Catalysis

The principles of green chemistry are increasingly influencing the design of catalytic processes. Future research on this compound* should incorporate these principles to enhance its environmental sustainability. Key areas of investigation include:

Catalyst Immobilization: Developing methods to immobilize the this compound*-metal complexes on solid supports (e.g., polymers, silica (B1680970), or magnetic nanoparticles). This would facilitate catalyst recovery and reuse, reducing waste and cost.

Aqueous Phase Catalysis: Exploring the use of water-soluble derivatives of this compound* to enable catalysis in aqueous media, thereby reducing the reliance on volatile organic solvents.